Endothelin (16-21)

説明

特性

IUPAC Name |

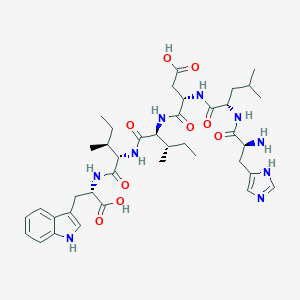

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBFTNRWQVBCA-IVGDYKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923789 | |

| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121377-67-1 | |

| Record name | Endothelin (16-21) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121377671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Endothelin (16-21): A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, plays a crucial role in vascular homeostasis and pathophysiology.[1] Its discovery in 1988 opened a new avenue of research in cardiovascular science.[2] Subsequent studies revealed that the biological activity of endothelin is not solely dependent on the full-length peptide. The C-terminal hexapeptide fragment, Endothelin (16-21), with the amino acid sequence His-Leu-Asp-Ile-Ile-Trp, was identified as a key determinant of the molecule's interaction with its receptors and its physiological effects.[3] This technical guide provides an in-depth overview of the discovery and initial characterization of Endothelin (16-21), focusing on its binding affinities, physiological actions, and the experimental methodologies used in its early investigation.

Discovery and Structure-Activity Relationship

The initial exploration into the structure-activity relationship of endothelin peptides quickly highlighted the significance of the C-terminal region. Early studies demonstrated that removal of the C-terminal tryptophan (Trp21) resulted in a dramatic loss of vasoconstrictor potency, indicating its critical role in receptor interaction.[3] Further investigations into various C-terminal fragments of endothelin led to the characterization of the hexapeptide, Endothelin (16-21), as a biologically active entity.

Structure-activity studies revealed that specific amino acid residues within the (16-21) sequence are essential for its activity. The C-terminal tryptophan at position 21 is paramount for high-affinity binding and the characteristic long-lasting biological effects of endothelins.[3] Modifications to other residues within this hexapeptide have been shown to modulate its affinity and selectivity for the different endothelin receptor subtypes, ET-A and ET-B. For instance, the analog Ac-[D-Trp16]-Endothelin-1 (16-21) was found to be a potent ligand for the ET-A receptor.[4]

Quantitative Data on Receptor Binding and Physiological Effects

The initial characterization of Endothelin (16-21) and its analogs involved extensive in vitro and ex vivo studies to determine their binding affinities for endothelin receptors and to quantify their physiological effects. This data is crucial for understanding the pharmacological profile of this hexapeptide.

Receptor Binding Affinities

Radioligand binding assays were instrumental in determining the affinity of Endothelin (16-21) and its derivatives for ET-A and ET-B receptors. These assays typically involve the use of a radiolabeled endothelin peptide and measuring its displacement by unlabeled ligands.

| Compound | Receptor Subtype | Preparation | Assay Type | Affinity (Ki/IC50/Kd) | Reference |

| Ac-[D-Trp16]-Endothelin-1 (16-21) | ET-A | Rabbit Vascular Smooth Muscle Cells | Competition Binding | IC50 = 0.13 µM | [4] |

| Endothelin (16-21) | ET-B | Porcine Lung Membranes | Competition Binding | - | [5] |

| ET-1 | ET-A | C6-BU-1 Rat Glioma Cells | Saturation Binding | Kd = 108 pM | [6] |

| ET-1 | ET-A | C6-BU-1 Rat Glioma Cells | Competition Binding | Kd = 0.074 nM | [6] |

| ET-3 | ET-A | C6-BU-1 Rat Glioma Cells | Competition Binding | Kd = 261 nM | [6] |

Physiological Effects

The physiological effects of Endothelin (16-21) were primarily assessed through smooth muscle contraction assays in various isolated tissues and calcium mobilization assays in cultured cells.

| Compound | Assay | Tissue/Cell Type | Effect | Potency (EC50) | Reference |

| Endothelin (16-21) | Smooth Muscle Contraction | Guinea-pig bronchus | Contraction | 228 nM | [7] |

| Endothelin-1 | Smooth Muscle Contraction | Rat Aorta | Contraction | ~1 nM | [8] |

| Endothelin-1 | Smooth Muscle Contraction | Rabbit Aorta | Contraction | ~1 nM | [8] |

| Endothelin-1 | Smooth Muscle Contraction | Rat Trachea | Contraction | - | [8][9] |

| Endothelin-1 | Calcium Mobilization | C6-BU-1 Rat Glioma Cells | Increase in [Ca2+]i | 0.71 nM | [6] |

| Endothelin-3 | Calcium Mobilization | C6-BU-1 Rat Glioma Cells | Increase in [Ca2+]i | 120 nM | [6] |

| Ac-[D-Trp16]-Endothelin-1 (16-21) | Calcium Mobilization | Pituitary Gonadotropes | Increase in [Ca2+]i | 2.1 µM | [4] |

| Endothelin-1 | Calcium Efflux | Rabbit Aortic Smooth Muscle Cells | 45Ca2+ Efflux | ~60 pM | [10] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the initial characterization of Endothelin (16-21).

Radioligand Binding Assay

This protocol describes a typical competition radioligand binding assay to determine the affinity of a test compound for endothelin receptors.

Objective: To determine the inhibitory constant (Ki) of Endothelin (16-21) for ET-A and ET-B receptors.

Materials:

-

Cell membranes expressing either ET-A or ET-B receptors (e.g., from rabbit vascular smooth muscle cells or porcine lung).

-

Radiolabeled endothelin ligand (e.g., [125I]-ET-1).

-

Unlabeled Endothelin (16-21) and other competing ligands.

-

Binding buffer (e.g., 20 mM HEPES, pH 7.4, containing 145 mM NaCl, 5 mM KCl, 3 mM MgCl2, 1 mM EGTA, 1 mg/ml bovine serum albumin, and 0.2 mg/ml bacitracin).[5]

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Prepare cell membrane homogenates expressing the target endothelin receptor subtype.

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., 30 pM [125I]-ET-1).[5]

-

Add increasing concentrations of the unlabeled competitor, Endothelin (16-21).

-

To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 100 nM ET-1).[5]

-

Initiate the binding reaction by adding the cell membrane preparation to each tube.

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium (e.g., 60 minutes at 37°C).[5]

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of Endothelin (16-21).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Smooth Muscle Contraction Assay

This protocol outlines the procedure for assessing the contractile effect of Endothelin (16-21) on isolated smooth muscle preparations using an organ bath setup.

Objective: To determine the concentration-response relationship and EC50 value of Endothelin (16-21) for inducing smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea-pig bronchus, rat aorta, or rabbit aorta).

-

Organ bath system with a force transducer.

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.

-

Endothelin (16-21) stock solution.

-

Data acquisition system.

Procedure:

-

Dissect the desired smooth muscle tissue and cut it into rings or strips of appropriate size.

-

Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and aerated with carbogen.

-

Connect one end of the tissue to a stationary hook and the other end to a force transducer.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh PSS.

-

After equilibration, elicit a reference contraction with a standard agonist (e.g., KCl) to ensure tissue viability.

-

Wash the tissue and allow it to return to baseline tension.

-

Add cumulative concentrations of Endothelin (16-21) to the organ bath and record the contractile response until a maximal effect is achieved.

-

Record the tension developed at each concentration.

-

Analyze the data by plotting the contractile response against the logarithm of the Endothelin (16-21) concentration to generate a concentration-response curve.

-

Determine the EC50 value from the curve.

Calcium Mobilization Assay

This protocol details a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to Endothelin (16-21) using a fluorescent calcium indicator.

Objective: To determine the ability of Endothelin (16-21) to induce calcium mobilization and to quantify its potency (EC50).

Materials:

-

Cultured cells expressing endothelin receptors (e.g., C6-BU-1 rat glioma cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Endothelin (16-21) stock solution.

-

Fluorometer or fluorescence microscope with a plate reader.

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well black-walled plates) and grow to confluence.

-

Prepare a loading buffer containing the fluorescent calcium indicator dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorometer or fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of Endothelin (16-21) to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the peak fluorescence response for each concentration of Endothelin (16-21).

-

Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve and calculate the EC50 value.

Signaling Pathways

Endothelin receptors are G-protein coupled receptors (GPCRs).[1] Upon ligand binding, they activate intracellular signaling cascades. The ET-A and ET-B receptors can couple to various G-protein subtypes, including Gq, Gi, and Gs.[11] The primary signaling pathway activated by ET-1, particularly through the ET-A receptor, involves the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Given that Endothelin (16-21) is a selective agonist for the ET-B receptor, its signaling is expected to follow a similar G-protein mediated pathway. The ET-B receptor is known to couple to both Gq and Gi proteins. The Gq-mediated pathway would lead to calcium mobilization as described above. The Gi-mediated pathway would inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

The discovery and initial characterization of Endothelin (16-21) were pivotal in understanding the structure-function relationships of the endothelin family of peptides. This C-terminal hexapeptide was identified as a crucial component for receptor interaction and biological activity. The quantitative data from binding and functional assays have provided a solid foundation for its pharmacological profiling, revealing its role as a selective ET-B receptor agonist. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the endothelin system. The elucidation of its signaling pathway through G-protein coupling provides a framework for understanding its mechanism of action at the molecular level. Further research into Endothelin (16-21) and its analogs continues to be a promising area for the development of novel therapeutic agents targeting the endothelin system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of endothelin binding and calcium mobilization in C6-BU-1 rat glioma and N18TG2 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Endothelin: differential effects in vascular and nonvascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin-induced contractions of tracheal smooth muscle and identification of specific endothelin binding sites in the trachea of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

An In-depth Technical Guide on the Biological Role of C-Terminal Endothelin Fragments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the generation, receptor interaction, signaling pathways, and biological functions of C-terminal fragments derived from endothelin (ET) peptides.

Introduction and Generation of C-Terminal Fragments

Endothelin-1 (B181129) (ET-1), a potent 21-amino acid vasoconstrictor peptide, is synthesized through a multi-step process.[1][2][3][4] The initial gene product is preproET-1, which is cleaved to proET-1.[1][2] Furin-like convertases then process proET-1 to yield an inactive intermediate, big ET-1.[1][2] The final and critical step is the conversion of big ET-1 into the biologically active ET-1 and a C-terminal fragment (CTF), such as big ET-1(22-38), by endothelin-converting enzymes (ECEs).[3][5][6][7] This enzymatic cleavage occurs on the amino side of a hydrophobic residue.[8] The concomitant secretion of ET-1 and its CTF in nearly equal molar amounts suggests that the CTF may have physiological relevance.[6] In fact, measuring the levels of immunoreactive CTF has been proposed as a more sensitive indicator of ET-1 overexpression in disease states than measuring ET-1 itself, due to the rapid receptor binding of the latter.[5]

Receptor Interactions and Biological Activity

While full-length ET-1 is the most potent vasoconstrictor, its C-terminal fragments are not inert and retain significant biological activity, albeit with reduced potency.[9][10] The C-terminal moiety, particularly Trp21, is crucial for the potent and long-lasting vasoconstrictor activity characteristic of ET-1.[9] Removal of this residue reduces the molar potency by nearly three orders of magnitude.[9]

C-terminal fragments interact with endothelin receptors, primarily the ET-A and ET-B subtypes.[3][10] However, their binding affinities and functional effects differ from the parent molecule. For instance, various C-terminal elongated derivatives of ET-21 (ET-22, ET-23, etc.) show reduced binding affinity to rat smooth muscle cells compared to ET-21, with ET-22 being the least potent.[11] Interestingly, some of these fragments with lower receptor affinity can still elicit potent hypertensive effects in vivo, suggesting complex structure-activity relationships.[11]

The C-terminal hexapeptide, ET-1(16-21), has been shown to possess contractile activity on the guinea-pig bronchus, which is dependent on specific structural features, including the C-terminal free carboxylic function and the L-configuration of Trp-21.[12] Synthetic C-terminal fragments like Ac-Endothelin-1 (16-21) are valuable research tools for dissecting the functional domains of ET-1 and probing receptor subtype specificity.[10] Furthermore, certain C-terminal fragments, such as the ET(B)-selective fragment (8-21)ET-1, have been observed to produce a slight positive inotropic effect on the heart, in contrast to the negative inotropy seen with full-length ET-1.[13]

Signaling Pathways

Endothelin receptors are G-protein-coupled receptors (GPCRs) that, upon activation, can trigger multiple downstream signaling cascades.[14][15][16][17] The binding of ET-1 and its fragments to ET-A and ET-B receptors can activate G-proteins such as Gq, G12/13, Gs, and Gi.[16][18][19]

Activation of the Gq pathway is a common event, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][7][20] These events are central to many of the physiological effects of endothelins, including vasoconstriction and cell proliferation.[7][15]

Beyond the canonical Gq pathway, endothelin receptor activation can also stimulate:

-

Mitogen-Activated Protein Kinase (MAPK) cascades: These pathways are crucial for regulating cellular growth, proliferation, and survival.[4][15]

-

Phosphatidylinositol 3-Kinase (PI3-K)/Protein Kinase B (Akt) pathway: This cascade is also involved in cell survival and proliferation.[15][20]

-

Rho/Rho-kinase pathway: This pathway plays a role in sensitizing contractile proteins to calcium, contributing to vasoconstriction.[18]

-

Calcium-calcineurin pathway: This pathway is implicated in cardiac hypertrophy.[20]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of C-terminal endothelin fragments and related peptides.

| Peptide/Fragment | Assay System | Parameter | Value | Reference |

| ET-21 (ET-1) | Cultured rat smooth muscle cells (A10) | IC50 (Binding) | 1.6 x 10⁻¹⁰ M | [11] |

| ET-38 | Cultured rat smooth muscle cells (A10) | IC50 (Binding) | ~4.8 x 10⁻⁹ M (30-fold less than ET-21) | [11] |

| ET-22 | Cultured rat smooth muscle cells (A10) | IC50 (Binding) | 1.6 x 10⁻⁸ M | [11] |

| ET-21 (ET-1) | Rat aortic segments | EC50 (Contraction) | 2.8 x 10⁻¹⁰ M | [11] |

| ET-38 & other elongated peptides | Rat aortic segments | EC50 (Contraction) | > 2.8 x 10⁻⁸ M (>100-fold less active) | [11] |

| ET-22 | Rat aortic segments | EC50 (Contraction) | 1.2 x 10⁻⁷ M | [11] |

| Big ET-1 Infusion | Human forearm | Plasma IR-CTF | Increased from 0.17 to 37 pM | [5] |

Detailed Experimental Protocols

Vasoconstrictor Activity Assay

This protocol is based on the methodology used to assess the contractile response of vascular smooth muscle to endothelin fragments.[9][11]

-

Tissue Preparation: Isolate porcine coronary artery[9] or rat aortic segments[11] and cut them into strips or rings.

-

Mounting: Suspend the tissue preparations in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Tension Recording: Connect the tissues to isometric force transducers to record changes in tension.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

Peptide Administration: Add cumulative concentrations of the endothelin fragments to the organ bath.

-

Data Analysis: Record the contractile responses and construct dose-response curves to determine parameters like EC50.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of endothelin fragments for their receptors.[11]

-

Cell Culture: Culture a suitable cell line expressing endothelin receptors, such as rat aortic smooth muscle cells (A10).[11]

-

Membrane Preparation (Optional): Alternatively, prepare membrane fractions from tissues known to express the receptors.

-

Incubation: Incubate the cells or membranes with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) in the presence of increasing concentrations of the unlabeled C-terminal fragment (the competitor).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.

Conclusion

C-terminal endothelin fragments, generated concomitantly with mature ET-1, are biologically active peptides that interact with endothelin receptors to elicit a range of physiological responses. While generally less potent than full-length ET-1, their unique structure-activity profiles and ability to activate complex intracellular signaling networks suggest they may play distinct roles in both normal physiology and pathological conditions such as cardiovascular disease.[21] The study of these fragments, facilitated by synthetic analogues and specific assays, continues to be a valuable area of research for understanding the full scope of the endothelin system and for the development of novel therapeutic interventions.

References

- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The processing pathway of endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Measurement of C-terminal fragment of big endothelin-1: a novel method for assessing the generation of endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concomitant secretion of big endothelin and its C-terminal fragment from human and bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Physiology | Endothelin [cvphysiology.com]

- 8. Generation by the phosphoramidon-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of endothelin: importance of the C-terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. er-egfp.com [er-egfp.com]

- 11. Receptor binding affinity and biological activity of C-terminal elongated forms of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiac effects of endothelin-1 (ET-1) and related C terminal peptide fragment: increased inotropy or contribution to heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endothelin-1-induced signaling pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Endothelin (16-21): Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (16-21), the C-terminal hexapeptide fragment of Endothelin-1 (B181129) (ET-1), represents a critical domain for the biological activity of the full-length peptide. Its sequence is His-Leu-Asp-Ile-Ile-Trp. This fragment is particularly significant for its selective agonist activity at the Endothelin type B (ETB) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including vasodilation and cell proliferation. Understanding the nuanced structure-activity relationship of this peptide is paramount for the development of novel therapeutics targeting the endothelin system. This guide provides a comprehensive overview of the sequence, structure, receptor interaction, and functional significance of Endothelin (16-21), supplemented with detailed experimental protocols and signaling pathway diagrams.

Peptide Sequence and Structure

The amino acid sequence of Endothelin (16-21) is His-Leu-Asp-Ile-Ile-Trp . The structure of this C-terminal tail within the context of the full Endothelin-1 molecule is crucial for its interaction with endothelin receptors. X-ray crystallography studies of human endothelin-1 have revealed that the carboxy-terminal tail, comprising residues 16-21, adopts an extended conformation when bound to its receptor.[1] However, in the unbound state, this tail exhibits a different conformation relative to the core of the peptide.[1] The structural integrity of this hexapeptide is vital for its biological function, with specific residues playing key roles in receptor binding and activation.[2] Structure-activity relationship studies have highlighted the importance of the C-terminal free carboxylic acid, the L-configuration of Tryptophan-21, the beta-carboxylic function of Aspartic acid-18, the presence of Leucine-17, and the imidazole (B134444) moiety of Histidine-16 for its contractile activity.[2]

Quantitative Data

The following tables summarize the available quantitative data for Endothelin (16-21) concerning its receptor binding affinity and functional potency. This data is essential for comparing its activity with other endothelin analogs and for designing new experimental studies.

Table 1: Receptor Binding Affinity of Endothelin (16-21)

| Ligand | Receptor Subtype | Preparation | Assay Type | Parameter | Value | Reference |

| Endothelin (16-21) | ETB | N/A | N/A | N/A | Data not available | N/A |

| Endothelin (16-21) | ETA | N/A | N/A | N/A | Data not available | N/A |

Table 2: Functional Potency of Endothelin (16-21)

| Ligand | Assay System | Receptor Target | Parameter | Value | Reference |

| Endothelin (16-21) | Guinea-pig bronchus | ETB | EC50 | 228 nM | [3] |

| Endothelin (16-21) | ETB receptor functional assay | ETB | EC50 | 0.3 µM (300 nM) | [4] |

Signaling Pathways

Endothelin (16-21) exerts its biological effects primarily through the activation of the ETB receptor, a G-protein coupled receptor. The binding of Endothelin (16-21) to the ETB receptor initiates a cascade of intracellular signaling events.

Caption: ETB receptor signaling cascade initiated by Endothelin (16-21).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Endothelin (16-21).

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Endothelin (16-21) for endothelin receptors (ETA and ETB).

Caption: Workflow for a radioligand competition binding assay.

Materials:

-

Cells or tissues expressing ETA or ETB receptors

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Radioligand: [¹²⁵I]-Endothelin-1

-

Unlabeled competitor: Endothelin (16-21) peptide

-

Non-specific binding control: High concentration of unlabeled Endothelin-1 (e.g., 1 µM)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd value).

-

Increasing concentrations of unlabeled Endothelin (16-21) (for the competition curve).

-

For total binding wells, add assay buffer instead of competitor.

-

For non-specific binding wells, add a saturating concentration of unlabeled ET-1.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of Endothelin (16-21).

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Isolated Tissue Bath Assay for Vasoconstriction

This protocol is used to determine the functional potency (EC50) of Endothelin (16-21) in inducing smooth muscle contraction.

Caption: Workflow for an isolated tissue bath vasoconstriction assay.

Materials:

-

Vascular tissue (e.g., rat aorta, guinea pig bronchus)

-

Krebs-Henseleit solution (or other physiological salt solution)

-

Endothelin (16-21) peptide

-

Isolated organ bath system with force-displacement transducers

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired vascular tissue and place it in ice-cold Krebs-Henseleit solution.

-

Clean the tissue of adhering fat and connective tissue.

-

Cut the tissue into rings of appropriate size (e.g., 2-4 mm).

-

-

Mounting:

-

Mount the tissue rings on stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Attach one hook to a fixed point and the other to a force-displacement transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate for a set period (e.g., 60-90 minutes) under a determined optimal resting tension.

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Perform a viability test by contracting the tissue with a high concentration of potassium chloride (KCl).

-

-

Concentration-Response Curve:

-

After the tissue has returned to baseline tension, add Endothelin (16-21) to the bath in a cumulative manner, increasing the concentration in logarithmic steps.

-

Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.

-

-

Data Recording and Analysis:

-

Record the isometric tension throughout the experiment using the data acquisition system.

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the response against the log concentration of Endothelin (16-21) to generate a concentration-response curve.

-

Fit the curve to a sigmoidal dose-response model to determine the EC50 value and the maximum effect (Emax).

-

Conclusion

Endothelin (16-21) is a fundamentally important fragment of ET-1 that selectively activates the ETB receptor, providing a valuable tool for dissecting the complexities of the endothelin system. Its well-defined sequence and the growing understanding of its structure-function relationships make it a key molecule for research into cardiovascular physiology and the development of targeted therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and researchers to further investigate the role of this potent hexapeptide in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Endothelin (16-21): A Technical Guide to its Mechanism of Action in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the C-terminal hexapeptide fragment of Endothelin-1, Endothelin (16-21), in vascular smooth muscle cells (VSMCs). For comparative purposes, the well-established signaling pathways of the parent molecule, Endothelin-1 (ET-1), are also detailed. This document provides a comprehensive overview of the current understanding of their receptor interactions, downstream signaling cascades, and physiological effects, supported by quantitative data and detailed experimental methodologies.

Introduction to Endothelin-1 and its Fragments

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells.[1] It plays a crucial role in the regulation of vascular tone and blood pressure.[1] ET-1 exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the ETA and ETB receptors.[1] In vascular smooth muscle, the ETA receptor subtype is predominant and its activation leads to sustained vasoconstriction.[1] The C-terminal region of ET-1, particularly the hexapeptide fragment encompassing amino acids 16-21, has been investigated to understand the structural determinants of receptor binding and activation.

Receptor Binding and Affinity of Endothelin-1 and Endothelin (16-21)

ET-1 binds with high affinity to both ETA and ETB receptors on VSMCs. The C-terminal fragment, Endothelin (16-21), has been identified as a weak agonist with a preference for the ETB receptor. However, its binding affinity is significantly lower than that of the full-length peptide.

Table 1: Receptor Binding Affinity Data

| Ligand | Receptor Subtype | Cell/Tissue Type | Binding Parameter | Value | Reference |

| Endothelin-1 | ETA/ETB | Human Vascular Smooth Muscle Cells | Apparent Kd | 126 pM | |

| Endothelin-1 | ETB | - | IC50 | ≈0.2 nmol/L | |

| Endothelin (16-21) | ETA/ETB (Displacement of [125I]-ET-1) | Bovine Retinal Pericytes | IC50 | 0.1 mM | |

| Endothelin (16-21) | ETB (Displacement of [125I]-ET-3) | Bovine Retinal Pericytes | IC50 | 0.2 mM |

Signaling Pathways in Vascular Smooth Muscle

Endothelin-1 Signaling Cascade

The binding of ET-1 to its ETA receptor on VSMCs initiates a well-characterized signaling cascade that leads to a robust and sustained increase in intracellular calcium ([Ca2+]i) and subsequent vasoconstriction.

The primary signaling pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[2][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5]

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4][5][6] This leads to a rapid and transient increase in intracellular calcium concentration.[5][6]

-

DAG-Mediated Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[2][4][7] PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.

-

Calcium Influx: The initial release of intracellular calcium is followed by an influx of extracellular calcium through voltage-dependent and store-operated calcium channels, leading to a sustained elevation of intracellular calcium.[6][8]

-

RhoA/Rho-Kinase Pathway: ET-1 also activates the RhoA/Rho-kinase pathway, which contributes to calcium sensitization of the contractile machinery by inhibiting myosin light chain phosphatase.[9][10][11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: ET-1 can also activate the MAPK pathway, which is involved in the regulation of cell growth and proliferation.[12][13][14][15]

References

- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Modulatory Role of Nitric Oxide/cGMP System in Endothelin-1-Induced Signaling Responses in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. ahajournals.org [ahajournals.org]

- 15. ENDOTHELIN-1 INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

Endothelin (16-21): A C-Terminal Hexapeptide as a Selective Endothelin B Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Endothelin-1 (B181129) (ET-1), a potent 21-amino acid vasoconstrictor peptide, exerts its diverse physiological and pathophysiological effects through two G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors. While the ETA receptor is primarily associated with vasoconstriction and cell proliferation, the ETB receptor plays a more complex role, including vasodilation via nitric oxide release from endothelial cells, clearance of circulating ET-1, and in some tissues, vasoconstriction. The development of selective agonists for these receptors is crucial for elucidating their specific functions and for the development of targeted therapeutics. Endothelin (16-21), the C-terminal hexapeptide fragment of endothelin-1 with the sequence His-Leu-Asp-Ile-Ile-Trp, has been identified as a selective agonist for the ETB receptor. This technical guide provides a comprehensive overview of the properties of Endothelin (16-21), focusing on its receptor selectivity, functional activity, and the experimental methodologies used for its characterization.

Data Presentation: Receptor Binding and Functional Activity

The selectivity of Endothelin (16-21) for the ETB receptor is a key characteristic that distinguishes it from the full-length endothelin peptides. The following tables summarize the available quantitative data on the binding affinity and functional potency of Endothelin (16-21) in comparison to other relevant endothelin ligands. It is important to note that comprehensive quantitative data for Endothelin (16-21) is limited in the scientific literature.

Table 1: Binding Affinity of Endothelin Ligands at ETA and ETB Receptors

| Ligand | Receptor Subtype | Preparation | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (ETA/ETB) |

| Endothelin (16-21) | ETA | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-1 displacement) | - | 100,000[1] | - |

| Endothelin (16-21) | ETB | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-3 displacement) | - | Partial inhibition at high concentrations[1] | - |

| Endothelin-1 (ET-1) | ETA | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-1 displacement) | - | 1.35[2] | ~1 |

| Endothelin-1 (ET-1) | ETB | - | - | - | - | |

| Endothelin-3 (ET-3) | ETA | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-1 displacement) | - | >1000[2] | >740 |

| Endothelin-3 (ET-3) | ETB | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-3 displacement) | - | - | |

| IRL-1620 | ETA | Porcine Lung Membranes | Radioligand Binding | 1,900[3][4] | - | ~120,000 |

| IRL-1620 | ETB | Porcine Lung Membranes | Radioligand Binding | 0.016[3][4] | - |

Table 2: Functional Potency of Endothelin Ligands at ETB Receptors

| Ligand | Assay Type | Tissue/Cell Line | EC50 (nM) |

| Endothelin (16-21) | Smooth Muscle Contraction | Guinea-pig bronchus | 228[5][6] |

| Endothelin-1 (ET-1) | Smooth Muscle Contraction | Rabbit Jugular Vein | ~1 |

| Endothelin-3 (ET-3) | Smooth Muscle Contraction | Rabbit Jugular Vein | ~1 |

| IRL-1620 | Smooth Muscle Contraction | Guinea-pig trachea | Induces contraction at 1-100 nM[3][4] |

The data indicates that Endothelin (16-21) possesses significantly lower affinity and potency compared to ET-1 and the highly selective ETB agonist IRL-1620. However, its activity in ETB-rich tissues like the guinea-pig bronchus, coupled with its weak activity at ETA receptors, underscores its utility as a selective, albeit less potent, tool for studying ETB receptor function.

Structure-Activity Relationship

Structure-activity relationship studies on C-terminal fragments of endothelin have revealed the critical importance of specific amino acid residues for biological activity. For Endothelin (16-21) (His-Leu-Asp-Ile-Ile-Trp), the following features are essential for its contractile activity, suggesting a specific receptor interaction:

-

C-terminal free carboxylic acid: Modification of the C-terminus significantly alters activity.

-

L-configuration of Trp-21: The stereochemistry of the C-terminal tryptophan is crucial.[7]

-

β-carboxylic function of Asp-18: The acidic side chain of aspartic acid at position 18 is vital for receptor interaction.[7]

-

Presence of Leu-17 and His-16: These residues also contribute significantly to the biological activity.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of selective ETB receptor agonists like Endothelin (16-21). Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a ligand for a specific receptor.

Objective: To measure the ability of Endothelin (16-21) to displace a radiolabeled ligand from ETA and ETB receptors.

Materials:

-

Cell membranes or tissues expressing ETA or ETB receptors (e.g., porcine lung membranes, cultured bovine retinal pericytes).

-

Radioligand: [¹²⁵I]-ET-1 (for both ETA and ETB) or a selective radioligand like [¹²⁵I]-BQ123 (ETA) or [¹²⁵I]-IRL-1620 (ETB).

-

Unlabeled ligands: Endothelin (16-21), ET-1, ET-3, selective ETA and ETB antagonists (e.g., BQ123, BQ788).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled ligands (e.g., Endothelin (16-21)) in binding buffer.

-

In a multi-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add the various concentrations of the unlabeled ligand.

-

Add a fixed concentration of the radioligand to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 1 µM ET-1).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data is analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Smooth Muscle Contraction Assay

This functional assay measures the ability of an agonist to induce contraction in an isolated smooth muscle preparation.

Objective: To determine the potency (EC50) of Endothelin (16-21) in inducing contraction of an ETB receptor-expressing tissue.

Materials:

-

Isolated tissue preparation (e.g., guinea-pig bronchus, rabbit jugular vein).

-

Organ bath system with a force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Endothelin (16-21) and other agonists/antagonists.

Procedure:

-

Dissect the desired tissue and mount it in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for a period (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.

-

Obtain a reference contraction by adding a high concentration of a depolarizing agent (e.g., KCl).

-

After washing and returning to baseline, add cumulative concentrations of Endothelin (16-21) to the organ bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Express the contractile response as a percentage of the reference KCl-induced contraction.

-

Plot the concentration-response curve and determine the EC50 value using non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To assess the ability of Endothelin (16-21) to induce calcium mobilization in cells expressing ETB receptors.

Materials:

-

Cultured cells expressing ETB receptors (e.g., CHO-ETB cells, endothelial cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Endothelin (16-21) and other relevant ligands.

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add different concentrations of Endothelin (16-21) to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the peak response and calculate the EC50 value.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key downstream signaling molecule of ETB receptor activation in endothelial cells.

Objective: To determine if Endothelin (16-21) stimulates NO production in endothelial cells.

Materials:

-

Cultured endothelial cells.

-

Griess reagent or a fluorescent NO probe.

-

Cell culture medium or a suitable buffer.

-

Endothelin (16-21) and other test compounds.

-

A spectrophotometer or fluorescence plate reader.

Procedure (using Griess Reagent):

-

Culture endothelial cells to confluence in a multi-well plate.

-

Replace the culture medium with a buffer.

-

Treat the cells with various concentrations of Endothelin (16-21) for a defined period.

-

Collect the supernatant from each well.

-

Mix the supernatant with the Griess reagent according to the manufacturer's instructions.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

The absorbance is proportional to the amount of nitrite (B80452) (a stable metabolite of NO) in the sample.

-

Quantify the NO production by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways and Visualizations

Activation of the ETB receptor by Endothelin (16-21) initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq and/or Gi proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The elevated intracellular calcium, along with DAG, can activate protein kinase C (PKC) and other downstream effectors. In endothelial cells, the increase in intracellular calcium activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Structure-activity relationship of endothelin: importance of charged groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A structure-activity study of a C-terminal endothelin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of endothelin: importance of the C-terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Endothelin (16-21): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the C-terminal hexapeptide fragment of Endothelin-1, Endothelin (16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp. This peptide is a valuable tool in pharmacological research, particularly for its selective agonist activity at the Endothelin B (ETB) receptor. This document outlines detailed experimental protocols for its chemical synthesis and purification, presents quantitative data in a structured format, and visualizes key processes and pathways.

Introduction to Endothelin (16-21)

Endothelins are a family of potent vasoconstrictor peptides, with Endothelin-1 (ET-1) being the most prominent member. The C-terminal hexapeptide, Endothelin (16-21), has been identified as a key region for receptor interaction. Specifically, it demonstrates full agonist activity at ETB receptors while being inactive or only weakly active at ETA receptors. This selectivity makes it an important ligand for studying the physiological and pathological roles of the ETB receptor, which is involved in processes such as vasodilation, cell proliferation, and clearance of circulating ET-1.

Solid-Phase Peptide Synthesis (SPPS) of Endothelin (16-21)

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of Endothelin (16-21). The following protocol is based on the widely used Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

General Workflow for SPPS

The synthesis of Endothelin (16-21) follows a cyclical process of deprotection and coupling reactions on a solid support.

Detailed Experimental Protocol

Materials:

-

Resin: Wang resin

-

Amino Acids (Fmoc-protected):

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Ile-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Leu-OH

-

Fmoc-His(Trt)-OH

-

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation Reagent: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the Wang resin in DMF in a reaction vessel for 30 minutes.

-

Load the first amino acid, Fmoc-Trp(Boc)-OH, onto the resin using a suitable esterification method (e.g., DIC/DMAP or pre-formed symmetric anhydride).

-

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ile-OH), HBTU, and HOBt in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction for completion using a ninhydrin (B49086) test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Ile, Asp(OtBu), Leu, and His(Trt).

-

-

Final Deprotection:

-

After coupling the final amino acid (Fmoc-His(Trt)-OH), perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature. The use of a scavenger cocktail like Reagent K is crucial to prevent the reattachment of protecting groups to the sensitive tryptophan residue.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide pellet under vacuum.

-

Purification of Endothelin (16-21)

The primary method for the purification of crude synthetic Endothelin (16-21) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

General Workflow for RP-HPLC Purification

Detailed Experimental Protocol

Materials:

-

HPLC System: Preparative RP-HPLC system with a UV detector.

-

Column: C18 reverse-phase column (preparative scale).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Crude Peptide: Lyophilized crude Endothelin (16-21).

Procedure:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

-

Filter the sample through a 0.45 µm filter to remove any particulates.

-

-

HPLC Purification:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A suggested gradient for this hydrophobic hexapeptide is from 5% to 65% Mobile Phase B over 60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

-

Purity Analysis:

-

Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Confirm the identity of the peptide in the pure fractions using mass spectrometry.

-

-

Lyophilization:

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the purified Endothelin (16-21) as a white powder.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and purification of Endothelin (16-21) and its analytical characterization.

Table 1: Synthesis and Purification Yields

| Step | Parameter | Typical Value | Reference |

| SPPS | Crude Yield | 15-20% | [1] |

| RP-HPLC | Final Purity | >95% | [1] |

Table 2: Analytical Characterization

| Analysis Method | Parameter | Expected Value | Reference |

| Mass Spectrometry | Molecular Weight (M+H)⁺ | 796.94 g/mol | [Commercial Suppliers] |

| Amino Acid Analysis | Compositional Deviation | ≤5% from theoretical | [1] |

ETB Receptor Signaling Pathway

Endothelin (16-21) exerts its biological effects by binding to and activating the ETB receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary depending on the cell type. A generalized representation of the canonical ETB receptor signaling pathway is depicted below.

References

The C-Terminal Hexapeptide of Endothelin: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their G protein-coupled receptors (ETA and ETB), plays a crucial role in vascular homeostasis and pathophysiology. The C-terminal hexapeptide of endothelin, ET(16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp, has emerged as a subject of intense research due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ET(16-21), offering valuable insights for the design of novel receptor-subtype-selective ligands.

Core Structure-Activity Relationships of Endothelin (16-21)

Early investigations into the biological activity of ET(16-21) revealed its ability to induce contraction in various smooth muscle preparations, with a notable preference for tissues rich in ETB receptors, such as the guinea-pig bronchus.[1] SAR studies have identified several key structural features essential for the biological activity of this hexapeptide.

Key Determinants of Biological Activity:

-

C-Terminal Carboxylic Acid: A free carboxylic acid at the C-terminus (Trp-21) is crucial for activity. Esterification or amidation of this group leads to a significant loss of potency.[1]

-

L-Configuration of Trp-21: The stereochemistry of the C-terminal tryptophan residue is critical. Substitution with D-Tryptophan results in a substantial decrease in biological activity.[1]

-

β-Carboxylic Acid of Asp-18: The acidic side chain of Aspartic acid at position 18 is another vital component for receptor interaction and subsequent signaling.[1]

-

Hydrophobic Residues: The presence of Leucine at position 17 and the two Isoleucine residues at positions 19 and 20 contribute to the hydrophobic character of the peptide, which is important for receptor binding.[1]

-

Imidazole (B134444) Moiety of His-16: The imidazole ring of Histidine at the N-terminus of the hexapeptide is also essential for its contractile activity.[1]

Quantitative Analysis of Endothelin (16-21) Analogs

To further elucidate the SAR of ET(16-21), various analogs have been synthesized and evaluated for their binding affinity and functional activity at endothelin receptors. The following tables summarize the quantitative data from these studies.

Table 1: Binding Affinity (Ki) of ET(16-21) Analogs at ETA Receptors

| Compound | Modification | Cell Line | Radioligand | Ki (nM) | Reference |

| [D-Trp16(Ac)]ET(16-21) | Acetylation and D-Trp at position 16 | Rat Ventricular Cardiomyocytes | 125I-ET-1 | 65 ± 10 | [2] |

Table 2: Functional Activity (EC50/IC50) of ET(16-21) and Related Peptides

| Compound | Assay | Tissue/Cell Line | Parameter Measured | EC50/IC50 (µM) | Reference |

| ET(16-21) | Agonist Activity | Guinea Pig Bronchus | Contraction | ~0.3 | [3] |

| Acetyl-(D-Trp16)-ET(16-21) | Antagonist Activity | Rabbit Aortic Rings | Inhibition of ET-1 induced vasoconstriction | 1-10 (attenuates by 40-75%) | [4] |

| Acetyl-(D-Trp16)-ET(16-21) | Antagonist Activity | Rabbit Vascular Smooth Muscle Cells | Inhibition of arachidonic acid release | >80% inhibition at 1 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of ET(16-21).

Radioligand Binding Assay

This protocol is adapted from studies investigating the binding of endothelin analogs to their receptors.[2][5]

Objective: To determine the binding affinity (Ki) of ET(16-21) analogs for endothelin receptors.

Materials:

-

Cell membranes expressing endothelin receptors (e.g., from rat ventricular cardiomyocytes or A10 cells).[2][5]

-

Radioligand (e.g., [125I]ET-1).

-

Unlabeled ET(16-21) analogs (competitors).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Cell membranes, radioligand, and binding buffer.

-

Non-specific binding wells: Cell membranes, radioligand, and a high concentration of unlabeled endothelin-1 (B181129) (e.g., 1 µM).

-

Competition wells: Cell membranes, radioligand, and increasing concentrations of the ET(16-21) analog.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay

This protocol is based on methods used to assess the contractile or relaxant effects of endothelin peptides on isolated tissues.[6][7]

Objective: To determine the functional activity (e.g., EC50 for agonists, pA2 for antagonists) of ET(16-21) analogs.

Materials:

-

Isolated tissue (e.g., guinea-pig bronchus, rat aorta).

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

-

Isolated tissue bath system with force-displacement transducers.

-

Data acquisition system.

-

ET(16-21) analogs and other pharmacological agents.

Procedure:

-

Tissue Preparation: Dissect the desired tissue carefully and cut it into rings or strips of appropriate size.

-

Mounting: Mount the tissue in the organ bath containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60-90 minutes) under a resting tension, with periodic washing with fresh PSS.

-

Viability Check: Contract the tissue with a standard agonist (e.g., KCl or phenylephrine) to ensure its viability and responsiveness.

-

Cumulative Concentration-Response Curve (for agonists): Add the ET(16-21) analog to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.

-

Antagonist Studies: To determine the antagonistic properties of an analog, pre-incubate the tissue with the analog for a specific period before constructing a concentration-response curve to a known agonist (e.g., endothelin-1).

-

Data Analysis: Record the changes in isometric tension. For agonists, plot the response as a percentage of the maximal response against the logarithm of the agonist concentration to determine the EC50. For antagonists, perform a Schild analysis to determine the pA2 value.

Signaling Pathways and Experimental Workflows

The biological effects of ET(16-21) are mediated through the activation of specific signaling cascades following receptor binding. The primary receptor involved appears to be the ETB receptor, which is coupled to Gq/11 proteins.

ETB Receptor Signaling Pathway

Activation of the ETB receptor by agonists like ET(16-21) initiates a cascade of intracellular events, primarily leading to an increase in intracellular calcium concentration.

Caption: ETB receptor signaling cascade initiated by ET(16-21).

Experimental Workflow for SAR Studies

The systematic evaluation of ET(16-21) analogs involves a logical progression of experiments, from synthesis to in-depth biological characterization.

Caption: Workflow for the structure-activity relationship studies of ET(16-21).

Conclusion

The structure-activity relationship studies of the endothelin C-terminal hexapeptide, ET(16-21), have provided critical insights into the molecular determinants of its biological activity. The identification of key amino acid residues and structural motifs has paved the way for the rational design of potent and selective ligands for endothelin receptors. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating further exploration of the therapeutic potential of targeting the endothelin system. Future studies focusing on the development of ET(16-21) mimetics with improved pharmacokinetic properties hold promise for the discovery of novel therapeutics for a range of cardiovascular and respiratory diseases.

References

- 1. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]

- 5. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Physiological Functions of Endothelin (16-21)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the in vitro physiological functions of Endothelin (16-21), the C-terminal hexapeptide fragment of Endothelin-1 (B181129). It covers receptor binding, downstream signaling, cellular effects, and detailed experimental protocols.

Introduction

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Its biological activities are mediated through two G protein-coupled receptors, the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1][2] The C-terminal hexapeptide fragment, Endothelin (16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp, has been a subject of research to understand the structure-activity relationships of the parent molecule.[3][4] This fragment, while significantly less potent than the full-length ET-1, retains biological activity and has been instrumental in elucidating the importance of the C-terminal domain for receptor interaction and activation.[5][6] This document details the known in vitro physiological functions of ET(16-21) and its analogues.

Receptor Binding Affinity and Structure-Activity Relationships

The C-terminal fragment of ET-1 interacts with both ETA and ETB receptors, though with much lower affinity than the full-length peptide. Structure-activity studies have revealed that specific residues within the (16-21) sequence are critical for its biological function.

Quantitative Binding Data

The binding affinities of ET(16-21) and its derivatives are typically determined through competitive radioligand binding assays. These studies highlight a general preference for the ETA receptor, although this can be modulated by structural modifications.

| Compound | Receptor Subtype | Preparation | IC50 / Ki | Reference |

| Endothelin-1 (ET-1) | ETA | Cultured Rat Smooth Muscle Cells (A10) | 1.6 x 10-10 M (IC50) | [7] |

| Acetyl-(D-Trp16)-Endothelin-1 (16-21) | ETA | Rabbit Vascular Smooth Muscle Cells | 0.13 µM (IC50) | [8] |

| Acetyl-(D-Trp16)-Endothelin-1 (16-21) | ETB | Not specified | <10% displacement at 10 µM | [8] |

| [d-Trp16(Ac)]ET-1-(16-21) | ETA | Rat Ventricular Cardiomyocyte Membranes | 65 ± 10 nM (Ki) | [9][10] |

| Endothelin-1 (16-21) | ETB | Not specified | 0.3 µmol/L (EC50 for agonist activity) | [11] |

Structure-Activity Relationships

Studies involving amino acid substitution and modification have pinpointed key structural requirements for the activity of ET(16-21):

-

C-terminal Trp21: Removal of the C-terminal Tryptophan at position 21 results in a nearly 1000-fold reduction in molar potency for vasoconstriction, indicating its critical role.[5] The L-configuration of this residue is also essential for activity.[3]

-

Asp18: The beta-carboxylic acid function of Aspartic acid at position 18 is crucial for the contractile activity of the hexapeptide in guinea-pig bronchus.[3]

-

His16 and Leu17: The imidazole (B134444) moiety of Histidine-16 and the presence of Leucine-17 are considered essential for biological activity.[3]

-